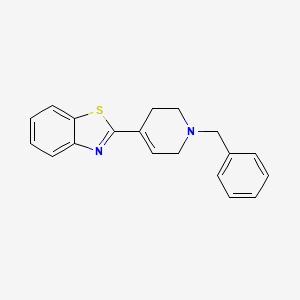







|
REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[BH4-].[Na+]>CN(C=O)C>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[CH2:11][CH2:12][N:13]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:14][CH:15]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=NC2=C1C=CC=C2)C2=CC=NC=C2
|
|
Name
|
|
|
Quantity
|
3.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
1.05 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling
|
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with ether (20 ml)
|
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
the residue diluted with water (50 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
the product extracted into dichloromethane (3×50 ml)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 15% ethyl acetate in petroleum ether
|
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallisation from ethyl acetate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=NC2=C1C=CC=C2)C=2CCN(CC2)CC2=CC=CC=C2
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.1 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |